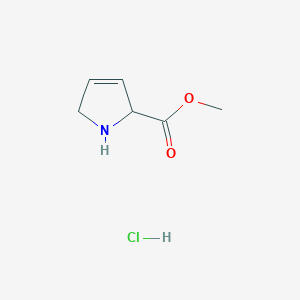

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

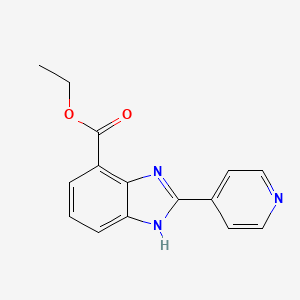

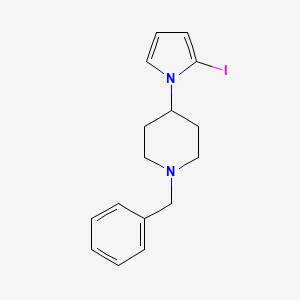

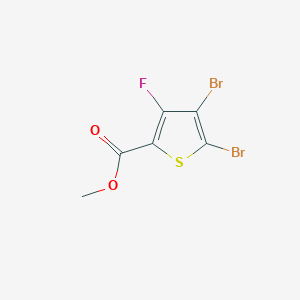

“Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives are frequently found in pharmaceutically active compounds and numerous natural products such as alkaloids, pheromone, steroids, chlorophyll, and heme .

Synthesis Analysis

A clean synthetic approach to access 2,5-dihydro-1H-pyrrole-2-carboxylates involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The advantages of this method include practical simplicity, high atom economy, short reaction times, and good yields of the products .Scientific Research Applications

Medicine: Antimicrobial Agent Development

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride: has been explored for its potential in creating new antimicrobial agents . The pyrrole moiety is a common feature in many pharmacologically active compounds, and its derivatives are known to exhibit a broad spectrum of antimicrobial activities. This compound could serve as a precursor in synthesizing novel drugs that combat resistant strains of bacteria and other pathogens.

Agriculture: Chemical Intermediates

In the agricultural sector, this compound can be utilized as a chemical intermediate in the synthesis of more complex molecules . These molecules may include herbicides, pesticides, or plant growth regulators, contributing to the protection of crops and enhancement of agricultural productivity.

Material Science: Organic Synthesis

The compound’s role in material science primarily involves its use as an intermediate in organic synthesis . It can be used to create polymers or small molecule organic compounds that have specific physical properties, which can be applied in creating new materials or enhancing existing ones.

Environmental Science: Pollution Remediation

Derivatives of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride could be investigated for their use in environmental science, particularly in pollution remediation processes . These compounds might be used to develop agents that can degrade or neutralize pollutants, aiding in environmental clean-up efforts.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound can be studied for its potential as an enzyme inhibitor . By modifying the pyrrole structure, researchers can create inhibitors that target specific enzymes involved in disease pathways, offering a method for controlling biochemical processes that contribute to various diseases.

Pharmacology: Drug Discovery

The compound’s application in pharmacology is vast, with potential use in drug discovery programs . It can be a valuable building block in the synthesis of various pharmacologically active molecules, potentially leading to the development of new therapeutic drugs for a range of medical conditions.

Mechanism of Action

Target of Action

The primary targets of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride Related compounds have been shown to exhibit cytotoxic activity against various cell lines , suggesting that this compound may also interact with cellular targets.

Mode of Action

The exact mode of action of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride It’s known that pyrrole derivatives can interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride Related compounds have been shown to exhibit a wide range of pharmacological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride Related compounds have been shown to exhibit cytotoxic activity against various cell lines , suggesting that this compound may also have similar effects.

Action Environment

The action, efficacy, and stability of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride can be influenced by various environmental factors. For instance, the compound’s action could be affected by the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name |

methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWTUXKKNIHFQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585131 |

Source

|

| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride | |

CAS RN |

51827-12-4 |

Source

|

| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)